molecular formula C20H21NO4 B7873762 3-(Ethyl[(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid

3-(Ethyl[(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid

Cat. No.: B7873762
M. Wt: 339.4 g/mol
InChI Key: AREQXKGLQHHFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethyl[(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid is a derivative of alanine, a non-essential amino acid. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethyl[(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid typically involves the protection of the amino group of alanine with the fluorenylmethoxycarbonyl group. This can be achieved through the reaction of alanine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple the fluorenylmethoxycarbonyl-protected amino acids to form peptides, which are then purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(Ethyl[(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can remove the fluorenylmethoxycarbonyl protecting group, yielding the free amino acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorenylmethoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Free amino acids after the removal of the fluorenylmethoxycarbonyl group.

    Substitution: Substituted derivatives with different functional groups replacing the fluorenylmethoxycarbonyl group.

Scientific Research Applications

3-(Ethyl[(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protected amino acid derivative.

    Biology: Employed in the study of protein structure and function.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.

Mechanism of Action

The mechanism of action of 3-(Ethyl[(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid involves its role as a protected amino acid in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group during coupling reactions, preventing unwanted side reactions. Once the desired peptide is synthesized, the fluorenylmethoxycarbonyl group can be removed under mild conditions, yielding the free peptide.

Comparison with Similar Compounds

Similar Compounds

    3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid: Another fluorenylmethoxycarbonyl-protected amino acid derivative.

    N-Alpha-(9-Fluorenylmethoxycarbonyl)-S-tert-butylthio-L-cysteine: A fluorenylmethoxycarbonyl-protected cysteine derivative.

Uniqueness

3-(Ethyl[(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid is unique due to its specific structure and the presence of the ethyl group, which can influence its reactivity and the properties of the peptides synthesized using this compound.

Properties

IUPAC Name

3-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-21(12-11-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,2,11-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREQXKGLQHHFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.